REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C(O[C:12]([N:14]1[CH2:19][CH2:18][NH:17][C:16]([CH3:21])([CH3:20])[C:15]1=O)=O)(C)(C)C>C1COCC1>[CH3:12][N:14]1[CH2:19][CH2:18][NH:17][C:16]([CH3:21])([CH3:20])[CH2:15]1 |f:0.1.2.3.4.5|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 3 h at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of acetone
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (DCM/MeOH/NH3aq, 94:5:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(NCC1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |